molecular formula C7H11NO3 B12870024 4-Amino-5-propoxyfuran-2(5H)-one

4-Amino-5-propoxyfuran-2(5H)-one

Cat. No.: B12870024
M. Wt: 157.17 g/mol
InChI Key: FVNRBSCHPPALBH-UHFFFAOYSA-N
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Description

4-Amino-5-propoxyfuran-2(5H)-one is a substituted furanone derivative characterized by an amino group at position 4, a propoxy group at position 5, and a ketone at position 2 of the furanone ring. This compound belongs to a broader class of 4-amino-2(5H)-furanones, which are recognized for their structural versatility and biological activities, including antibiotic and antitumor properties .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-amino-2-propoxy-2H-furan-5-one

InChI

InChI=1S/C7H11NO3/c1-2-3-10-7-5(8)4-6(9)11-7/h4,7H,2-3,8H2,1H3

InChI Key

FVNRBSCHPPALBH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C(=CC(=O)O1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in the 5-Position

The 5-alkoxy group significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name 5-Substituent Molecular Formula Molecular Weight Key Biological Activity Reference
4-Amino-5-propoxyfuran-2(5H)-one Propoxy C₇H₁₁NO₃ 157.17 Antibacterial (MRSA inhibition)
4-Amino-5-methylfuran-2(5H)-one Methyl C₅H₇NO₂ 113.12 Not reported
(4S,5S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one Ethoxy C₆H₁₁NO₃ 145.16 Not reported (stereospecific)
5-Hydroxy-4-propylfuran-2(5H)-one Hydroxy C₇H₁₀O₃ 142.15 Not reported

Key Findings :

  • Propoxy vs. Ethoxy/Methyl : The propoxy group in the target compound contributes to enhanced antibacterial activity against MRSA, likely due to optimal chain length balancing lipophilicity and steric effects . Ethoxy and methyl analogs lack reported bioactivity, suggesting shorter chains reduce efficacy.

Halogenated Derivatives

Halogenation at position 3 introduces electronegative groups, altering reactivity and bioactivity:

Compound Name 3-Substituent Molecular Formula Key Features Reference
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Bromo C₁₁H₁₆BrNO₃ Crystallographic diversity, ligand potential
4-Chloro-5-hydroxyfuran-2(5H)-one Chloro C₄H₃ClO₃ High electrophilicity

Key Findings :

  • Brominated derivatives exhibit crystallographic planar structures and weak intermolecular interactions (C–H···O/Br), which may stabilize ligand-receptor binding .
  • Chlorinated analogs (e.g., 4-chloro-5-hydroxyfuran-2(5H)-one) lack amino groups, reducing specificity for biological targets despite increased electrophilicity .

Stereochemical and Functional Group Modifications

Stereochemistry and additional functional groups further diversify activity:

  • (4S,5S)-4-Amino-5-ethoxydihydrofuran-2(3H)-one: The stereospecific ethoxy configuration may enhance enantioselective interactions, though bioactivity remains uncharacterized .

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